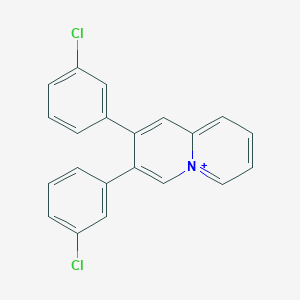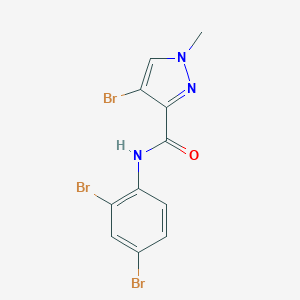
2,3-Bis(3-chlorophenyl)quinolizinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(3-chlorophenyl)quinolizinium (BCQ) is a synthetic compound that belongs to the class of quinolizinium derivatives. BCQ has been extensively studied for its potential applications in various scientific research fields due to its unique chemical properties.
作用机制
The mechanism of action of 2,3-Bis(3-chlorophenyl)quinolizinium is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways and the disruption of cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuronal cells, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In viral cells, this compound has been shown to inhibit viral replication by disrupting the viral envelope and inhibiting viral protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the regulation of oxidative stress and inflammation, and the inhibition of viral replication. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. In neuronal cells, this compound has been shown to regulate oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the activity of pro-inflammatory cytokines. In viral cells, this compound has been shown to inhibit viral replication by disrupting the viral envelope and inhibiting viral protein synthesis.
实验室实验的优点和局限性
2,3-Bis(3-chlorophenyl)quinolizinium has several advantages for lab experiments, including its high potency, low toxicity, and well-established synthesis method. However, this compound also has several limitations, including its limited solubility in water and its potential to form toxic metabolites in vivo. These limitations should be taken into consideration when designing experiments involving this compound.
未来方向
There are several future directions for the study of 2,3-Bis(3-chlorophenyl)quinolizinium, including the development of novel derivatives with improved potency and selectivity, the elucidation of the mechanism of action, and the evaluation of its potential therapeutic applications in humans. Additionally, the development of novel drug delivery systems for this compound could enhance its efficacy and reduce its toxicity in vivo. Overall, the study of this compound has the potential to lead to the development of novel therapies for a wide range of diseases.
合成方法
2,3-Bis(3-chlorophenyl)quinolizinium can be synthesized through a multistep reaction process involving the reaction of 3-chloroaniline with 2,3-dichloroquinoxaline, followed by the reaction of the resulting intermediate with sodium hydroxide and 3-chlorobenzaldehyde. The final product is obtained through the reaction of the intermediate with sulfuric acid and acetic anhydride. The synthesis method of this compound is well-established, and the compound can be synthesized in large quantities with high purity.
科学研究应用
2,3-Bis(3-chlorophenyl)quinolizinium has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, this compound has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, this compound has been shown to exhibit potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus.
属性
分子式 |
C21H14Cl2N+ |
|---|---|
分子量 |
351.2 g/mol |
IUPAC 名称 |
2,3-bis(3-chlorophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C21H14Cl2N/c22-17-7-3-5-15(11-17)20-13-19-9-1-2-10-24(19)14-21(20)16-6-4-8-18(23)12-16/h1-14H/q+1 |
InChI 键 |
QACRFSYCQZQEDC-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
规范 SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)




![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)
